molecular formula C20H22ClN3O2 B5228302 2-(2-chlorophenyl)-N-[[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl]ethanamine

2-(2-chlorophenyl)-N-[[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl]ethanamine

Cat. No.: B5228302
M. Wt: 371.9 g/mol
InChI Key: UQRCJEUMFWDZQY-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-[[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl]ethanamine is an organic compound with a complex structure that includes a chlorophenyl group, a dimethoxyphenyl group, and a pyrazolyl group

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O2/c1-25-16-7-8-17(19(11-16)26-2)20-15(13-23-24-20)12-22-10-9-14-5-3-4-6-18(14)21/h3-8,11,13,22H,9-10,12H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQRCJEUMFWDZQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=C(C=NN2)CNCCC3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-[[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl]ethanamine typically involves multiple steps. One common method starts with the reaction of 2-chloroacetophenone with hydrazine to form 2-(2-chlorophenyl)hydrazine. This intermediate is then reacted with 2,4-dimethoxybenzaldehyde to form the corresponding hydrazone. The hydrazone undergoes cyclization to form the pyrazole ring, resulting in the formation of the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-N-[[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl]ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-chlorophenyl)-N-[[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl]ethanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-[[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl]ethanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-[[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl]ethanamine
  • 2-(2-chlorophenyl)-N-[[5-(2,4-dimethoxyphenyl)-1H-pyrazol-3-yl]methyl]ethanamine
  • 2-(2-chlorophenyl)-N-[[5-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl]methyl]ethanamine

Uniqueness

2-(2-chlorophenyl)-N-[[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl]ethanamine is unique due to its specific substitution pattern and the presence of both chlorophenyl and dimethoxyphenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

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